2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
The compound with the identifier “2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione” is a chemical entity that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound along with imidazolium chloride as a byproduct . The reaction can be represented as:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of advanced equipment and techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is employed in various biological studies to understand its effects on different biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or base in chemical reactions, facilitating the formation of various chemical bonds . Its ability to participate in different types of reactions makes it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione include:
- Phosgene
- Imidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique ability to act as both a nucleophile and a base in chemical reactions. This dual functionality makes it particularly valuable in organic synthesis, where it can facilitate the formation of complex molecules with high efficiency .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O2S/c1-14-9-11-15(12-10-14)13-35-25-31-23-22(24(34)32-25)20(21-18(30-23)7-4-8-19(21)33)16-5-2-3-6-17(16)26(27,28)29/h2-3,5-6,9-12,20H,4,7-8,13H2,1H3,(H2,30,31,32,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGBYQIFXZESFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC=CC=C5C(F)(F)F)C(=O)CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC=CC=C5C(F)(F)F)C(=O)CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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